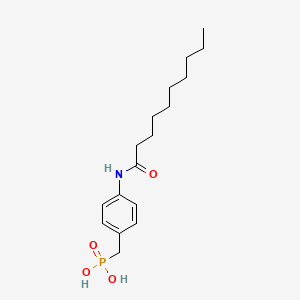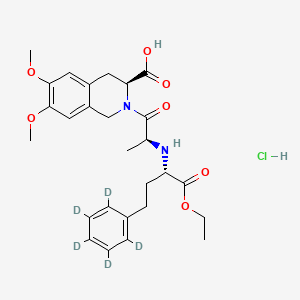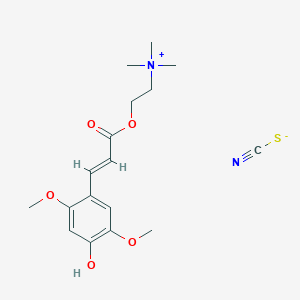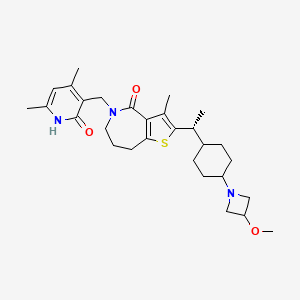
(4-Decanamidobenzyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Decanamidobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring, which is further substituted with a decanamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Decanamidobenzyl)phosphonic acid typically involves the reaction of a benzyl halide with a phosphite ester, followed by hydrolysis to yield the phosphonic acid. . This method is favored due to its efficiency and high yield.
Industrial Production Methods
Industrial production of phosphonic acids often employs the dealkylation of dialkyl phosphonates under acidic conditions, such as with concentrated hydrochloric acid at reflux . This method is scalable and suitable for producing large quantities of phosphonic acids.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Decanamidobenzyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Replacement of the phosphonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride.
Substitution: Often carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Decanamidobenzyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Decanamidobenzyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Aminobenzyl)phosphonic acid: Similar structure but with an amino group instead of a decanamido group.
(4-Hydroxybenzyl)phosphonic acid: Contains a hydroxy group instead of a decanamido group.
(4-Methylbenzyl)phosphonic acid: Features a methyl group in place of the decanamido group.
Uniqueness
(4-Decanamidobenzyl)phosphonic acid is unique due to the presence of the long-chain decanamido group, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This structural feature differentiates it from other benzylphosphonic acids and expands its range of applications in various fields.
Eigenschaften
Molekularformel |
C17H28NO4P |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
[4-(decanoylamino)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22) |
InChI-Schlüssel |
MCTIGBRKGWRZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)


![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)


